Niclosamide-13C6
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Overview
Description
Niclosamide-13C6 is a stable isotope-labeled compound of Niclosamide, an orally bioavailable chlorinated salicylanilide. It is primarily used as an anthelmintic agent to treat tapeworm infections. The compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, including pharmacokinetic studies and metabolic profiling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Niclosamide-13C6 involves the incorporation of carbon-13 isotopes into the Niclosamide molecule. The general synthetic route includes the chlorination of salicylic acid, followed by nitration and amide formation. The reaction conditions typically involve the use of chlorinating agents, nitrating agents, and amide coupling reagents under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out in specialized facilities equipped with reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
Niclosamide-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed
Major Products
The major products formed from these reactions include chlorinated quinones, amino derivatives, and substituted phenyl compounds .
Scientific Research Applications
Niclosamide-13C6 has a wide range of scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.
Biology: Employed in studying cellular processes and metabolic pathways.
Medicine: Investigated for its potential antineoplastic activity and as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes .
Mechanism of Action
Niclosamide-13C6 exerts its effects by inhibiting oxidative phosphorylation and ATP synthesis in cells. It uncouples the electron transport chain from ATP synthase, leading to a decrease in cellular energy production. This mechanism is particularly effective against parasitic worms, as it disrupts their energy metabolism. The compound also inhibits various signaling pathways, including STAT3, mTORC1, and Wnt/β-catenin, contributing to its potential antineoplastic activity .
Comparison with Similar Compounds
Similar Compounds
Niclosamide: The parent compound, used primarily as an anthelmintic agent.
Salicylanilides: A class of compounds with similar structures and biological activities.
Chlorinated Phenols: Compounds with similar chemical properties and reactivity
Uniqueness
Niclosamide-13C6 is unique due to its isotopic labeling, which makes it particularly valuable in research applications. The carbon-13 isotopes allow for precise tracking and quantification in metabolic studies, providing insights into the compound’s pharmacokinetics and dynamics that are not possible with the unlabeled version .
Properties
Molecular Formula |
C13H8Cl2N2O4 |
---|---|
Molecular Weight |
333.07 g/mol |
IUPAC Name |
5-chloro-N-(2-chloro-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15/h1-6,18H,(H,16,19)/i2+1,3+1,6+1,8+1,10+1,11+1 |
InChI Key |
RJMUSRYZPJIFPJ-WWNCZKIWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C(=O)N[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)[N+](=O)[O-])Cl)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.